

In Silico Modeling of ASS234 Target Binding: A Technical Guide

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Compound of Interest

Compound Name: ASS234

Cat. No.: B605646

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This technical guide provides an in-depth overview of the in silico modeling of **ASS234**, a promising multi-target-directed ligand for Alzheimer's disease. **ASS234** is designed to concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases A and B (MAO-A and MAO-B), key enzymes implicated in the pathophysiology of Alzheimer's. This document summarizes the quantitative binding data, details the computational methodologies for studying its target interactions, and visualizes the relevant biological and experimental pathways.

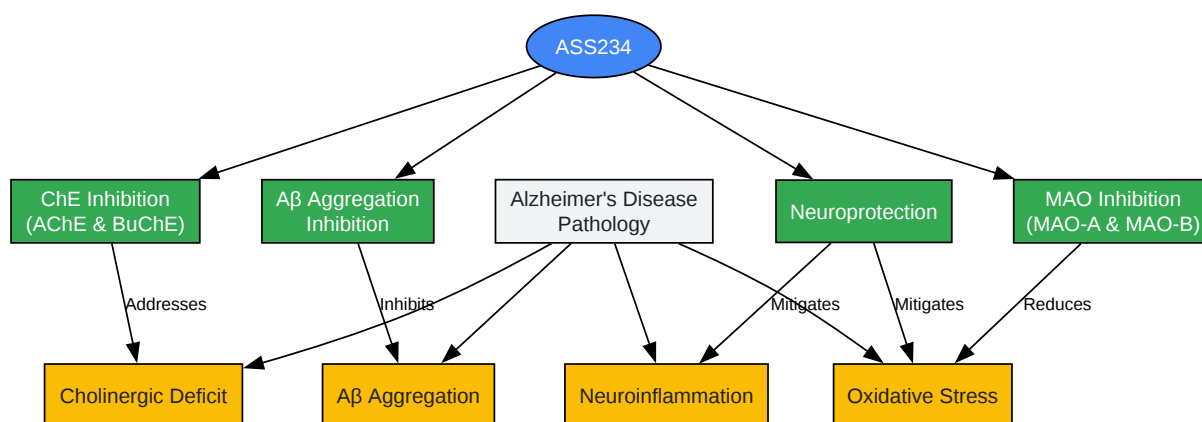
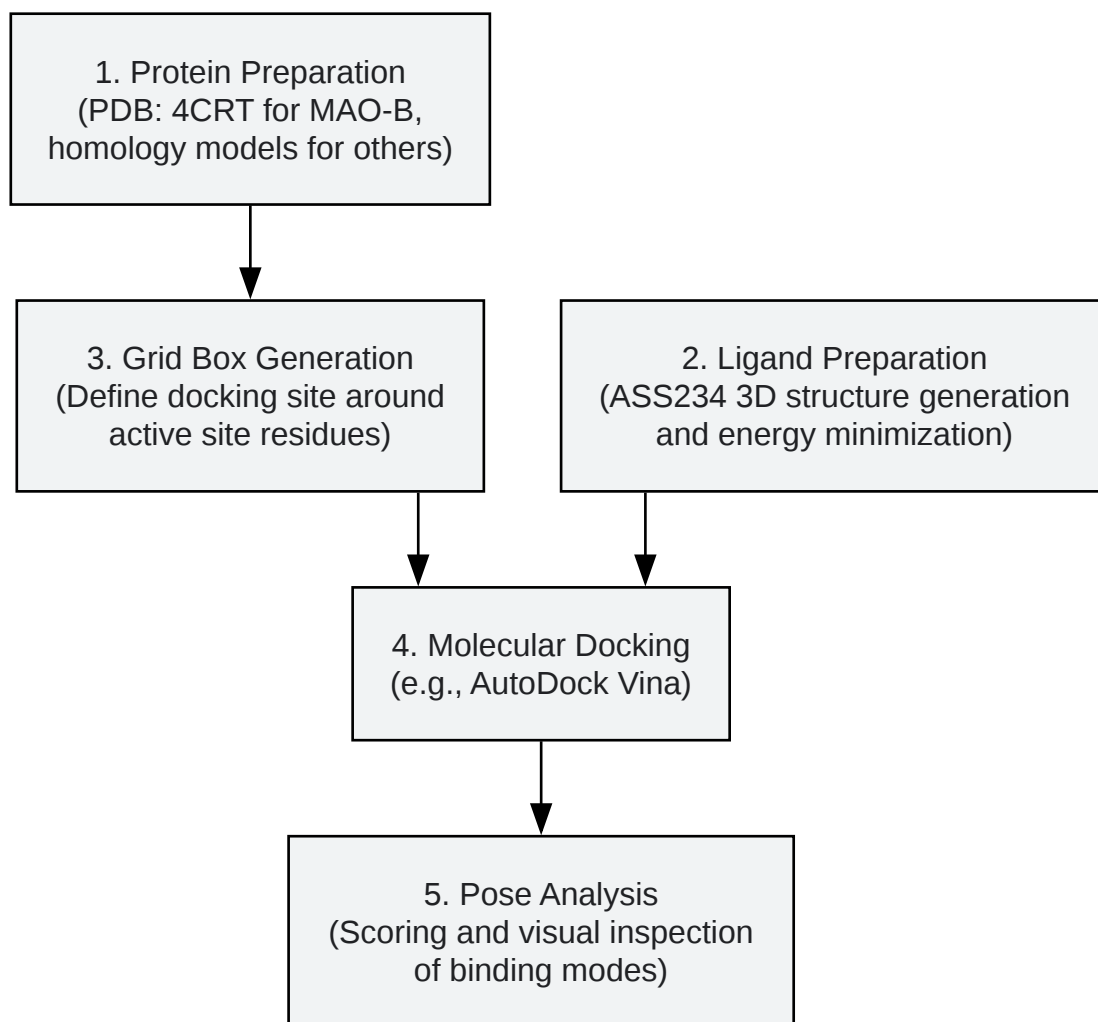
Quantitative Binding Affinity of ASS234

ASS234 exhibits a distinct inhibitory profile against its targets. It acts as a reversible inhibitor of cholinesterases and an irreversible inhibitor of monoamine oxidases. The following table summarizes the reported in vitro inhibitory activities of **ASS234**.

Target Enzyme	Species	Inhibition Constant (IC ₅₀)	Inhibition Constant (K _i)	Notes
Acetylcholinesterase (AChE)	Human	0.81 ± 0.06 μM[1]	-	Reversible inhibition.[2]
Butyrylcholinesterase (BuChE)	Human	1.82 ± 0.14 μM[1]	-	Reversible inhibition.[2]
Monoamine Oxidase A (MAO-A)	Human	5.44 ± 1.74 nM[1]	0.4 μM (initial reversible binding)[1]	Irreversible, covalent adduct with FAD.[1][3]
Monoamine Oxidase B (MAO-B)	Human	177 ± 25 nM[1]	-	Irreversible, covalent adduct with FAD.[1][3]

Multi-Target Signaling Pathway of ASS234

ASS234's therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in Alzheimer's disease. By inhibiting AChE and BuChE, it increases acetylcholine levels, addressing the cholinergic deficit. Its inhibition of MAO-A and MAO-B leads to an increase in monoamine neurotransmitters and a reduction in oxidative stress.



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References

- 1. Frontiers | ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and structural analysis of the irreversible inhibition of human monoamine oxidases by ASS234, a multi-target compound designed for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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